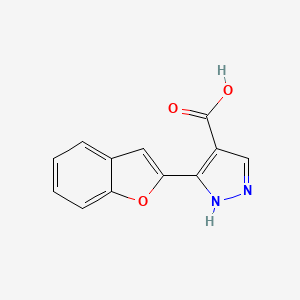

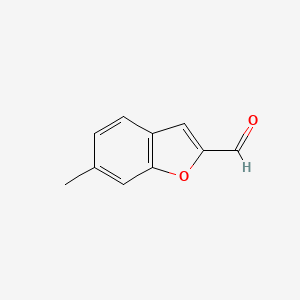

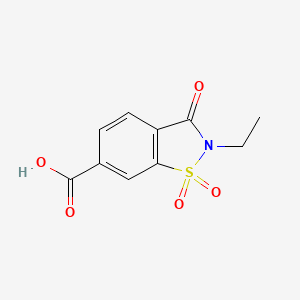

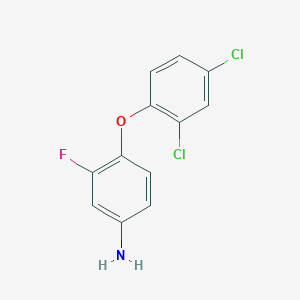

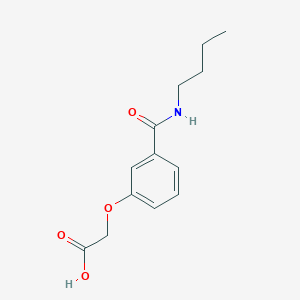

4-(2,4-Dichlorophenoxy)-3-fluoroaniline

Overview

Description

2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It is a systemic herbicide that kills most broadleaf weeds but leaves most grasses such as cereals, lawn turf, and grassland relatively unaffected .

Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, 2,4-Dichlorophenoxyacetic acid sodium salt monohydrate is produced by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases. For example, 2,4-Dichlorophenoxyacetic acid has the molecular formula Cl2C6H3OCH2CO2H .Chemical Reactions Analysis

The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, 2,4-Dichlorophenoxyacetic acid is a white to tan solid that decomposes rapidly in water .Scientific Research Applications

1. Analytical Chemistry and Pharmaceuticals

The compound 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, used in pre-column derivatization for HPLC separation of chlorophenols, is closely related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline. This methodology is significant for analyzing pharmaceutical formulations, as it demonstrates the compound's utility in separating and detecting fluorescent ethers derived from chlorophenols, which are structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

2. Molecular Synthesis and Derivative Development

In organic chemistry, the synthesis and manipulation of polyfunctionalized compounds related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, have been explored. These studies lead to the development of new derivatives with unique substitution patterns, highlighting the compound's versatility in molecular synthesis and potential pharmaceutical applications (Maichrowski, Gjikaj, Hübner, Bergmann, Müller, & Kaufmann, 2013).

3. Environmental Analysis and Remediation

Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, focuses on their environmental impact and remediation strategies. This includes studying their degradation processes, such as sonochemical degradation, which is relevant for environmental management and pollution control (Goskonda, Catallo, & Junk, 2002).

4. Fluorescence Probes and Biochemical Applications

Fluorescence probes based on compounds like 4-fluoroaniline, which is structurally akin to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, have been developed for detecting reactive oxygen species. This application is significant in biochemistry and medicine, indicating the potential of related compounds in biochemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

Future Directions

The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D, providing a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .

properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSXMWISGAYPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenoxy)-3-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)